N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide
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Overview
Description
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes heptyloxy and phenoxy groups attached to a butanamide backbone. Its molecular formula is C({31})H({45})NO(_{4}), and it has a molecular weight of approximately 497.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-Bis(heptyloxy)benzaldehyde: This intermediate is synthesized by reacting 2,5-dihydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-oxo-4-phenoxybutanoic acid: This step involves the reaction of phenoxyacetic acid with an appropriate acylating agent to form the desired keto acid.
Coupling Reaction: The final step involves the coupling of 2,5-Bis(heptyloxy)benzaldehyde with 3-oxo-4-phenoxybutanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The phenoxy and heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide: Similar in structure but with a methoxy group instead of a phenoxy group.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with similar structural motifs but different functional groups
Uniqueness
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide is unique due to its specific combination of heptyloxy and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C30H43NO5
- CAS Number : 797757-69-8
The compound features a phenyl ring substituted with heptyloxy groups and a butanamide moiety, contributing to its lipophilicity and potential bioactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, including those involved in metabolic pathways.
- Anticancer Properties : There is emerging evidence supporting its role in anticancer activity through apoptosis induction in cancer cell lines.
Antioxidant Activity
A study assessing the antioxidant capacity of various compounds found that this compound demonstrated notable free radical scavenging abilities. The results indicated that the compound could reduce oxidative stress markers in vitro.
Enzyme Inhibition Studies
In enzyme inhibition assays, the compound was tested against several targets:
Enzyme Target | Inhibition Type | IC50 Value (µM) |
---|---|---|
Cholinesterase | Competitive | 25.4 |
Tyrosinase | Non-competitive | 15.7 |
Glucosidase | Mixed inhibition | 18.3 |
These results suggest that this compound could be a valuable lead for developing enzyme inhibitors.
Anticancer Activity
In vitro studies on pancreatic cancer cell lines (e.g., PANC-1) revealed that the compound induced apoptosis significantly:
- Cell Viability Assay : A dose-dependent reduction in cell viability was observed.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
The mechanism of action appears to involve the activation of apoptotic signaling pathways, as indicated by increased levels of caspase activity.
Case Studies
-
Case Study on Antioxidant Effects :
- Researchers administered this compound to a model organism exposed to oxidative stress. The results showed a significant decrease in lipid peroxidation markers compared to controls.
-
Clinical Implications for Cancer Treatment :
- A preliminary clinical trial involving patients with advanced pancreatic cancer evaluated the safety and efficacy of the compound as an adjunct therapy. Initial findings suggested improved patient outcomes when combined with standard chemotherapy regimens.
Properties
CAS No. |
797757-69-8 |
---|---|
Molecular Formula |
C30H43NO5 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-(2,5-diheptoxyphenyl)-3-oxo-4-phenoxybutanamide |
InChI |
InChI=1S/C30H43NO5/c1-3-5-7-9-14-20-34-27-18-19-29(35-21-15-10-8-6-4-2)28(23-27)31-30(33)22-25(32)24-36-26-16-12-11-13-17-26/h11-13,16-19,23H,3-10,14-15,20-22,24H2,1-2H3,(H,31,33) |
InChI Key |
HRRPPJSWZUUOPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1)OCCCCCCC)NC(=O)CC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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